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3,5-Diphenyl-1-(m-tolyl)formazan

Cat. No.: B12324517
M. Wt: 314.4 g/mol
InChI Key: TXSUIVPRHHQNTM-GBNUVNFUSA-N
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Description

Formazans are a class of organic compounds characterized by the core structure R-N=N-C(R')=N-NH-R''. Their intensely colored nature and rich redox chemistry have established them as valuable entities in various scientific domains. This section provides a foundational understanding of formazan (B1609692) chemistry, leading to a focused discussion on the specific attributes of 3,5-Diphenyl-1-(m-tolyl)formazan.

The journey of formazan chemistry began in the late 19th century. Although formazans have been known since the 1890s, their systematic study gained momentum in the early 1940s. psu.edu These compounds are closely related to tetrazolium salts, and their histories are intertwined. The reversible redox relationship between the colored formazans and the typically colorless tetrazolium salts has been a cornerstone of their application. This redox couple has been widely exploited as an indicator in various chemical and biological assays. dergipark.org.tr Over the years, the synthesis of a vast array of formazan derivatives has been accomplished, driven by their potential applications in dyeing, analytical chemistry, and pharmacology. psu.eduresearchgate.net

The defining feature of a formazan is its characteristic chain of atoms: -N=N-C=N-NH-. aip.org This conjugated system is responsible for the intense coloration of these compounds, with colors ranging from red to deep blue depending on the substituents attached to the core. aip.org Triarylformazans, such as the subject of this article, typically exist in a stable, chelated, pseudo-six-membered ring structure due to intramolecular hydrogen bonding between the N-H proton and a nitrogen atom of the azo group. researchgate.net

Formazans exhibit notable chemical reactivity. They can act as weak acids, losing the N-H proton to form formazanate anions. This property allows them to form stable complexes with a variety of metal ions, a characteristic that has been extensively explored in coordination chemistry. aip.org Furthermore, the formazan core can be oxidized to form the corresponding tetrazolium salt, a reaction that is often reversible. dergipark.org.tr

Interactive Data Table: General Properties of the Formazan Core

PropertyDescription
General Formula R-N=N-C(R')=N-NH-R''
Key Functional Group Azo-hydrazone chain (-N=N-C=N-NH-)
Appearance Intensely colored solids
Solubility Generally soluble in organic solvents like chloroform (B151607) and acetone; sparingly soluble in water. aip.org
Reactivity Acidic N-H proton, ability to form metal complexes, and redox activity (oxidation to tetrazolium salts).

The specific compound, this compound, possesses a unique substitution pattern that warrants detailed investigation. The presence of two phenyl groups at the C3 and N5 positions provides a foundational aromatic framework common to many well-studied formazans. However, the introduction of a meta-tolyl group at the N1 position introduces specific electronic and steric effects that can modulate the compound's properties.

The methyl group of the tolyl substituent is an electron-donating group, which can influence the electron density distribution within the formazan's conjugated system. The position of this substituent (meta) has a distinct electronic effect compared to ortho or para isomers, which can, in turn, affect the compound's color (absorption maximum), redox potential, and the stability of its metal complexes. The steric bulk of the tolyl group can also play a role in the kinetics and thermodynamics of its reactions, including complex formation.

The research potential of this compound lies in systematically exploring how these substituent-driven modifications to the formazan core translate into novel or enhanced functionalities. This could include applications in the development of new colorimetric sensors, redox indicators with fine-tuned potentials, or as ligands for catalysts where the electronic and steric environment of the metal center is critical.

Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₁₈N₄
Molecular Weight 314.38 g/mol
CAS Number 71274-65-2
Appearance Orange to brown powder/crystal
Melting Point 152 °C

Note: Data sourced from publicly available chemical databases. chemicalbook.comlabshake.comlabcompare.com

The research landscape for formazan derivatives is broad and multifaceted. researchgate.net Historically used as dyes, their applications have expanded significantly. In the realm of biological sciences, formazans are the chromogenic products in widely used cell viability assays, such as the MTT assay, where cellular reductases convert tetrazolium salts to colored formazans. nih.gov This application underscores their utility as indicators of metabolic activity.

Furthermore, formazan derivatives have been extensively investigated for their pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. nih.govnih.gov In materials science, the intense color and redox properties of formazans make them candidates for use in organic electronics and as components of functional materials. Their ability to form stable, colored complexes with various metal ions has also led to their use in analytical chemistry for the detection and quantification of metals. The ongoing exploration of new formazan structures, including those with specific substituent patterns like this compound, continues to open new avenues for research and application. aip.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N4 B12324517 3,5-Diphenyl-1-(m-tolyl)formazan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N'-(3-methylanilino)-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C20H18N4/c1-16-9-8-14-19(15-16)22-24-20(17-10-4-2-5-11-17)23-21-18-12-6-3-7-13-18/h2-15,22H,1H3/b23-21?,24-20+

InChI Key

TXSUIVPRHHQNTM-GBNUVNFUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(\C2=CC=CC=C2)/N=NC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3,5 Diphenyl 1 M Tolyl Formazan

Established Synthetic Pathways via Aldehyde Condensation and Diazonium Coupling Reactions

The most prevalent and reliable method for synthesizing 1,3,5-triarylformazans, including 3,5-Diphenyl-1-(m-tolyl)formazan, is a two-step process. This process begins with the formation of a hydrazone, which then undergoes an azo coupling reaction with a diazonium salt. acs.org

Stepwise Formation of Schiff Base Intermediates

The initial step in the synthesis is the formation of a Schiff base, specifically an arylhydrazone. For the target compound, this intermediate is benzaldehyde (B42025) m-tolylhydrazone. This is typically prepared through the condensation reaction of benzaldehyde with m-tolylhydrazine. nih.gov The m-tolylhydrazine itself is synthesized from m-toluidine.

The general reaction involves adding the hydrazine (B178648) derivative dropwise to a well-stirred mixture of the aldehyde in a suitable solvent, such as dilute acetic acid. wikipedia.org The reaction mixture is stirred for a period, often around an hour at room temperature, to allow for the formation of the hydrazone. wikipedia.org The precipitated product, a yellow crystalline mass in many cases, is then filtered, dried, and can be recrystallized from a solvent like rectified spirit to achieve high purity. wikipedia.org The formation of this Schiff base is a critical step, as the resulting hydrazone provides the carbon atom for the central part of the formazan (B1609692) chain. rsc.org

Table 1: Reactants for Schiff Base Intermediate Formation

Reactant 1 Reactant 2 Intermediate Product

Azo Coupling Reactions with Phenyldiazonium Chlorides

The second and final step is the azo coupling reaction. The prepared benzaldehyde m-tolylhydrazone is coupled with a phenyldiazonium salt. This salt is generated in situ from a primary aromatic amine, in this case, aniline. rsc.org

The process of diazotization involves dissolving the aromatic amine in a mixture of a strong mineral acid, like hydrochloric acid, and water. This solution is then cooled to a low temperature, typically between 0-5°C, in an ice bath. wikipedia.org A chilled aqueous solution of sodium nitrite (B80452) is then added dropwise to the amine solution. wikipedia.org Maintaining the low temperature is crucial as diazonium salts are generally unstable at higher temperatures. researchgate.net

The freshly prepared, cold diazonium salt solution is then added to a cold solution of the benzaldehyde m-tolylhydrazone intermediate, which is dissolved in a solvent like pyridine. amanote.com The reaction is stirred for several hours at 0-5°C. amanote.com The resulting formazan precipitates as a dark-colored solid, which is then filtered, washed with water to remove any remaining pyridine, and dried. amanote.com Recrystallization from a solvent mixture such as chloroform (B151607) and petroleum ether can be performed for further purification. wikipedia.org

Exploration of Alternative Synthetic Approaches and Reaction Conditions

While the established pathway is robust, research has focused on modifying reaction conditions and exploring catalytic systems to improve yields, purity, and the environmental footprint of the synthesis.

Influence of Solvent Systems and pH on Reaction Yields and Purity

The choice of solvent and the pH of the reaction medium have a significant impact on the synthesis of formazans. The coupling reaction is typically carried out in a basic medium, which facilitates the reaction. nih.gov

pH: Studies have shown that conducting the azo coupling in a basic buffer solution, for instance, a mixture of sodium hydroxide and sodium acetate with a pH between 10 and 12, can lead to the best yields. Acidic conditions, conversely, can negatively affect formazan production. nih.gov

Solvent Systems: Pyridine is a commonly used solvent for dissolving the hydrazone intermediate before coupling. amanote.com However, other solvents and solvent systems have been employed. Ethanol is frequently used for the recrystallization of both the hydrazone intermediate and the final formazan product. amanote.com Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have also been used, particularly in protocols aiming for improved dissolution of reactants. nih.gov The selection of the solvent can influence the rate of reaction and the ease of product isolation.

Table 2: Effect of Reaction Conditions on Formazan Synthesis

Parameter Condition Effect
pH Basic (pH 10-12) Optimal for high yields
Acidic Decreases formazan production nih.gov
Solvent Pyridine Common solvent for coupling reaction amanote.com
Ethanol Used for synthesis and recrystallization amanote.com

Catalytic Approaches in Formazan Synthesis (e.g., Cu(I) complexes, Phase-transfer catalysts)

To overcome some of the challenges in formazan synthesis, such as the instability of diazonium salts and issues with reactant solubility, catalytic methods have been investigated.

Phase-Transfer Catalysts (PTC): Azo coupling of aryldiazonium salts with phenylhydrazones can be efficiently promoted by phase-transfer catalysts. This approach is particularly useful as it can be conducted under mild, two-phase liquid-liquid media at temperatures between 5-25°C. Catalysts such as tetrabutylammonium bromide or dicyclohexano-18-crown-6 are used in a system with a solvent like dichloromethane and a mild base such as sodium carbonate. google.com The use of PTC helps to overcome the instability and insolubility of diazonium salts in low-polarity media. google.com

Cu(I) Complexes: While copper ions (Cu²⁺) are known to form highly colored chelate complexes with formazans, the use of Cu(I) complexes as catalysts for the formazan synthesis reaction itself is not a widely documented approach. rsc.org Copper(I) catalysts are extensively used in other coupling reactions involving diazo compounds and diazonium salts, for instance, in the synthesis of allenes or in C-N and C-O bond formation. google.com However, their specific application to catalyze the coupling of a hydrazone with a diazonium salt to form the formazan N=N bond is not a standard method described in the literature. The primary role of copper in formazan chemistry is in the post-synthesis formation of metal-complex dyes.

Optimization Strategies for Enhanced Synthesis of this compound

Optimizing the synthesis of this compound involves the careful control of several parameters to maximize yield and purity while minimizing reaction time and environmental impact.

A key strategy is the precise control of pH during the azo coupling step. Maintaining a strongly basic environment (pH 10-12) is often cited as the most critical factor for achieving high yields. This is because the basic conditions facilitate the deprotonation of the hydrazone, making it more nucleophilic and reactive towards the diazonium salt.

The choice of solvent also plays a role in optimization. While traditional methods use pyridine, exploring alternative solvents or biphasic systems in conjunction with phase-transfer catalysts can offer significant advantages. PTCs can improve reaction efficiency by bringing the water-soluble diazonium salt into an organic phase containing the hydrazone, allowing the reaction to proceed under milder conditions and often with improved yields.

Temperature control remains a cornerstone of optimization. Both the diazotization and the subsequent coupling reaction must be carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt, which is a major cause of reduced yields and impurity formation.

Finally, purification methods are essential for obtaining a high-purity product. Recrystallization from appropriate solvents or solvent mixtures, such as chloroform/petroleum ether or ethanol, is crucial for removing unreacted starting materials and by-products.

Table 3: Summary of Optimization Strategies

Strategy Parameter Recommended Action Rationale
pH Control Reaction Medium Maintain pH 10-12 during coupling Enhances nucleophilicity of hydrazone, improving yield
Catalysis Reaction Type Use Phase-Transfer Catalyst (PTC) Overcomes solubility issues and allows milder conditions google.com
Temperature Diazotization & Coupling Maintain 0-5°C Prevents decomposition of unstable diazonium salt wikipedia.org

| Purification | Final Product | Recrystallization | Removes impurities and unreacted starting materials wikipedia.org |

Mechanistic Insights into Formazan Formation: Schiff Base Formation and Diazonium Coupling Kinetics

The initial step in the synthesis of this compound involves the formation of a hydrazone, which is a subtype of Schiff base. This reaction typically occurs between benzaldehyde and a substituted hydrazine, in this case, phenylhydrazine (B124118). The mechanism of Schiff base formation is a well-established process in organic chemistry and proceeds through a nucleophilic addition-elimination pathway.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the phenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. The carbinolamine is an unstable species that subsequently undergoes dehydration to form the stable C=N double bond of the hydrazone. This dehydration step is often catalyzed by either an acid or a base.

Computational studies on the reaction between benzaldehyde and aromatic amines, such as m-toluidine, provide valuable insights into the energetics of this process. These studies indicate that in the absence of a strong acid catalyst or polar solvents, an additional amine molecule can facilitate the reaction by stabilizing the transition state. The reaction rate is significantly influenced by the presence of a proton source, even in minute quantities, which can be supplied by the auto-protolysis of the amines themselves.

Table 1: Key Stages in Schiff Base (Hydrazone) Formation

StageDescriptionKey Intermediates
Nucleophilic Attack The lone pair of electrons on the nitrogen atom of phenylhydrazine attacks the carbonyl carbon of benzaldehyde.Zwitterionic intermediate
Proton Transfer A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine.Carbinolamine
Dehydration The hydroxyl group of the carbinolamine is protonated (often by an acid catalyst), converting it into a good leaving group (water).Protonated carbinolamine
Elimination The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming the final hydrazone product.Benzaldehyde phenylhydrazone

The second critical step in the synthesis of this compound is the coupling of the previously formed benzaldehyde phenylhydrazone with a diazonium salt derived from m-toluidine. This reaction is an example of an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.

The m-tolyl diazonium ion is generated by treating m-toluidine with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The diazonium ion is a weak electrophile, and therefore, the coupling reaction requires an activated aromatic ring or a nucleophilic substrate like the hydrazone.

The kinetics of the diazonium coupling reaction are significantly influenced by the nature of the substituents on the aryl diazonium salt. The general principle is that electron-withdrawing groups on the aromatic ring of the diazonium salt increase its electrophilicity and thus accelerate the coupling reaction. Conversely, electron-donating groups decrease the electrophilicity of the diazonium ion, leading to a slower reaction rate.

In the case of this compound, the m-tolyl group on the diazonium salt has a methyl substituent in the meta position. The methyl group is an electron-donating group through induction. This electron-donating effect slightly reduces the positive charge on the diazonium group, making the m-tolyl diazonium ion less electrophilic compared to an unsubstituted phenyldiazonium ion or one with an electron-withdrawing substituent. Consequently, the rate of coupling with benzaldehyde phenylhydrazone is expected to be somewhat slower than that of diazonium salts bearing electron-withdrawing groups.

The reaction is also pH-dependent. The coupling is typically carried out in a slightly alkaline or neutral medium to ensure the availability of the deprotonated, more nucleophilic form of the hydrazone.

Table 2: Factors Influencing Diazonium Coupling Kinetics

FactorInfluence on Reaction RateRationale
Substituents on Diazonium Salt Electron-withdrawing groups increase the rate; electron-donating groups (like m-tolyl) decrease the rate.Electron-withdrawing groups enhance the electrophilicity of the diazonium ion, while electron-donating groups reduce it.
pH of the Reaction Medium The rate is generally favored in slightly alkaline or neutral conditions.A basic medium facilitates the deprotonation of the hydrazone, increasing its nucleophilicity and reactivity towards the diazonium salt.
Temperature Low temperatures (0-5 °C) are crucial for the stability of the diazonium salt.Aryl diazonium salts are generally unstable and can decompose at higher temperatures, leading to side reactions and reduced yields. libretexts.org
Solvent The choice of solvent can influence the solubility of reactants and the stability of intermediates.A suitable solvent ensures a homogeneous reaction mixture and can help to stabilize the transition state of the coupling reaction.

While specific quantitative kinetic data such as rate constants and activation energies for the formation of this compound are not extensively documented in publicly available literature, the qualitative understanding of the mechanistic steps and the influence of substituent effects provides a solid framework for optimizing the synthesis of this compound.

Structural Elucidation and Conformational Analysis of 3,5 Diphenyl 1 M Tolyl Formazan

Advanced X-ray Crystallography Studies for Solid-State Structure Determination

Analysis of Bond Lengths and Angles within the NNCNN Backbone

The defining feature of a formazan (B1609692) is its NNCNN skeletal chain. X-ray diffraction analysis would allow for the precise measurement of the bond lengths and angles within this backbone. In related formazan structures, the C-N and N-N bond lengths typically exhibit values intermediate between single and double bonds, indicating significant electron delocalization across the chain. This delocalization is crucial to the molecule's color and reactivity.

Table 1: Representative Bond Lengths and Angles in the Formazan Backbone (Hypothetical Data)

BondExpected Length (Å)AngleExpected Angle (°)
N1-N2~1.28 - 1.35N1-N2-C3~115 - 120
N2-C3~1.35 - 1.42N2-C3-N4~120 - 125
C3-N4~1.30 - 1.38C3-N4-N5~115 - 120
N4-N5~1.35 - 1.40

Note: The data in this table is hypothetical and based on typical values observed for other formazan derivatives. Actual experimental data for 3,5-Diphenyl-1-(m-tolyl)formazan is required for accurate values.

Conformational Polymorphism and Packing Effects in the Crystalline State

Formazans are known to exhibit conformational polymorphism, where different crystalline forms of the same compound arise from different molecular conformations or packing arrangements in the crystal lattice. researchgate.net The flexible nature of the formazan backbone, combined with the rotational freedom of the phenyl and tolyl rings, makes it likely that this compound could crystallize in multiple forms. These polymorphs can differ in their physical properties, such as melting point, solubility, and stability. Crystal packing is influenced by intermolecular forces like van der Waals interactions and, where applicable, hydrogen bonding. The specific arrangement of molecules in the crystal lattice would be a key area of investigation in a crystallographic study.

Solution-State Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, NMR studies would be essential for understanding its behavior in a non-crystalline environment.

Elucidation of Tautomeric Equilibria (e.g., Hydrazo-azo vs. Azo-hydrazone forms)

Formazans can exist in different tautomeric forms, most commonly the hydrazo-azo and azo-hydrazone forms. rsc.org These tautomers differ in the position of a proton within the formazan backbone. NMR spectroscopy is the primary technique used to study these equilibria in solution. rsc.org The presence of distinct sets of signals in the ¹H and ¹³C NMR spectra, or averaged signals depending on the rate of interconversion, can provide evidence for the existence of multiple tautomers. The ratio of these tautomers can be determined by integrating the corresponding NMR signals.

Investigation of Intramolecular Hydrogen Bonding Dynamics

Many formazans are stabilized by an intramolecular hydrogen bond between the N-H proton and a nitrogen atom of the azo group, forming a pseudo-six-membered ring. nih.gov The presence and strength of this hydrogen bond can be investigated using NMR spectroscopy. The chemical shift of the N-H proton is a key indicator; a downfield shift (typically >10 ppm) is characteristic of a hydrogen-bonded proton. mdpi.com Techniques such as solvent-dependent chemical shift studies and the analysis of scalar coupling constants across the hydrogen bond can provide further insights into the dynamics and strength of this interaction. nih.gov

Variable-Temperature NMR Studies for Conformational Flexibility

The conformational flexibility of this compound, particularly the rotation around the various single bonds, can be studied using variable-temperature (VT) NMR. encyclopedia.pub At low temperatures, the rotation around certain bonds may become slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. As the temperature is increased, these signals may broaden and eventually coalesce into a single averaged signal as the rate of interconversion increases. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for conformational changes and to identify the preferred conformations in solution.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Hydrogen Bonding Interactions

Fourier Transform Infrared (FTIR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. nih.gov For this compound, the FTIR spectrum reveals characteristic absorption bands that confirm its structural integrity. The molecular ions of formazans are known to be energetically unstable, and their characterization relies on identifying key functional group vibrations. chemguide.co.uk

The formazan backbone is characterized by a unique arrangement of nitrogen atoms, C=N and N=N double bonds, and an N-H group, which gives rise to distinct vibrational frequencies. The IR spectra of forazan derivatives typically show N-H stretching vibrations in the range of 3313-3450 cm⁻¹. nih.gov The stretching vibration for the C=N bond is generally observed around 1655 cm⁻¹, while the N=N stretching appears near 1581-1593 cm⁻¹. nih.gov

A crucial aspect of formazan chemistry is the presence of intramolecular hydrogen bonding. The proton of the N-H group can form a hydrogen bond with a nitrogen atom of the azo group (N-H···N), creating a stable six-membered chelate ring. This interaction significantly influences the position and shape of the N-H stretching band. nih.gov The presence of such a hydrogen bond typically causes the N-H band to broaden and shift to a lower frequency (wavenumber) compared to a free N-H group. The study of these spectral features provides insight into the conformational preferences of the molecule in different environments. nih.gov

The FTIR spectrum of this compound would also exhibit characteristic bands for the aromatic rings. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations between 900 and 675 cm⁻¹, which can help confirm the substitution pattern of the phenyl and tolyl groups.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching (intramolecular H-bond) ~3450
Aromatic C-H Stretching >3000
Aliphatic C-H (methyl) Stretching ~2920
C=N (formazan chain) Stretching ~1655
N=N (azo group) Stretching ~1590

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. libretexts.org For this compound (C₂₀H₁₈N₄), mass spectrometry provides definitive confirmation of its identity. labcompare.comlabshake.com

The electron ionization (EI) mass spectrum of the compound would show a prominent molecular ion peak (M⁺). Given the molecular formula C₂₀H₁₈N₄, the expected m/z value for the molecular ion is approximately 314.39. sigmaaldrich.comlabproinc.com The presence of this peak confirms the molecular weight of the compound.

The fragmentation of the molecular ion provides further structural evidence. wikipedia.orgwhitman.edu The energetically unstable molecular ion breaks down into smaller, characteristic fragments. chemguide.co.uk For this compound, logical fragmentation pathways would involve the cleavage of the bonds within the formazan chain and the loss of the aromatic substituents.

Key expected fragments would include:

Loss of a phenyl radical (C₆H₅•): This would result in a fragment ion at m/z ≈ 237 (314 - 77).

Loss of a tolyl radical (CH₃C₆H₄•): This cleavage would produce a fragment at m/z ≈ 223 (314 - 91).

Loss of a phenyldiazenyl radical (C₆H₅N₂•): This would lead to a fragment ion at m/z ≈ 209 (314 - 105).

Formation of the phenyl cation (C₆H₅⁺): A peak at m/z = 77.

Formation of the tolyl cation (CH₃C₆H₄⁺): A peak at m/z = 91.

Analyzing these fragmentation patterns allows for the reconstruction of the molecule's structure, confirming the connectivity of the phenyl, tolyl, and formazan core components. libretexts.org

Table 2: Expected Mass Spectrometry Fragments for this compound

Ion Formula m/z (approx.) Identity
[M]⁺ [C₂₀H₁₈N₄]⁺ 314 Molecular Ion
[M - C₆H₅]⁺ [C₁₄H₁₃N₄]⁺ 237 Loss of phenyl radical
[M - C₇H₇]⁺ [C₁₃H₁₁N₄]⁺ 223 Loss of tolyl radical
[C₇H₇]⁺ [C₇H₇]⁺ 91 Tolyl cation

Spectroscopic Characterization of 3,5 Diphenyl 1 M Tolyl Formazan and Its Electronic Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Formazans are notable for their intense coloration, a direct result of electronic transitions within their molecular structure. chem-soc.si The UV-Vis absorption spectrum of formazan (B1609692) derivatives is primarily characterized by strong absorption bands in the visible and ultraviolet regions, which are attributed to π-π* and n-π* transitions. The core structure of formazans features a highly delocalized π-electron system, which is fundamental to their chromophoric properties.

Analysis of π-π Transitions within the Highly Delocalized π-System*

The most prominent feature in the electronic spectra of formazans is the intense absorption band in the visible region, which is assigned to a π-π* transition within the delocalized π-system of the formazan chain. chem-soc.sinih.gov This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation across the N=N-C=N-N backbone, coupled with the phenyl rings at the N-1, C-3, and N-5 positions, creates a large, delocalized system that lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption of light in the visible part of the electromagnetic spectrum, giving rise to the characteristic color of these compounds. For instance, 1,3,5-triphenylformazan (B1222628) displays a significant ground-state bleach in the spectral region around 500 nm, indicative of this primary electronic transition. nih.gov

Solvatochromic Effects on Absorption Spectra

Solvatochromism describes the change in a substance's color when dissolved in different solvents. wikipedia.org This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the solute molecule. wikipedia.org In the case of formazans, the position, intensity, and shape of their absorption bands can be significantly influenced by the polarity of the solvent. researchgate.net

The interaction between the formazan molecule and the solvent can alter the energy levels of the electronic ground and excited states. wikipedia.org This change in the energy gap is reflected in the absorption spectrum. wikipedia.org Generally, formazans exhibit positive solvatochromism, where a bathochromic (red) shift is observed with increasing solvent polarity. This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. The study of solvatochromic effects provides valuable insights into the electronic structure and intermolecular interactions of formazan dyes.

Solvent PropertyEffect on Spectrum
Increasing Solvent Polarity Bathochromic (red) shift of the π-π* transition
Hydrogen Bond Donating Solvents Can specifically interact with the nitrogen atoms, influencing the electronic distribution and absorption maxima.
Hydrogen Bond Accepting Solvents Can interact with the N-H proton of the formazan backbone, affecting the tautomeric equilibrium and the resulting spectrum.

This table provides a general overview of expected solvatochromic effects on formazans based on established principles of solvatochromism.

Influence of Substituent Electronic Properties on Chromophoric Behavior

The electronic properties of substituents on the phenyl rings of the formazan molecule can significantly modulate its chromophoric behavior. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy of the molecular orbitals, leading to shifts in the absorption maxima (λmax).

Studies on various formazan derivatives have shown that the nature and position of the substituent play a crucial role. For example, the introduction of an electron-withdrawing nitro group (-NO2) can lead to a hypsochromic (blue) shift, while electron-donating groups can cause a bathochromic (red) shift. researchgate.net The effect of these substituents can often be correlated with Hammett substituent coefficients, providing a quantitative measure of their electronic influence on the π-system. researchgate.net This tunability of the absorption properties through synthetic modification makes formazans versatile for various applications, including their use as analytical reagents and in materials science.

Substituent TypeGeneral Effect on λmaxRationale
Electron-Donating Group (e.g., -CH₃, -OCH₃) Bathochromic (Red) ShiftIncreases the electron density of the π-system, raising the HOMO energy level and decreasing the HOMO-LUMO gap.
Electron-Withdrawing Group (e.g., -NO₂, -Cl) Hypsochromic (Blue) ShiftDecreases the electron density of the π-system, lowering the HOMO energy level and increasing the HOMO-LUMO gap. researchgate.net

This table summarizes the general trends observed for the influence of substituents on the absorption spectra of formazan derivatives.

Fluorescence and Luminescence Properties of 3,5-Diphenyl-1-(m-tolyl)formazan

While formazans are primarily known for their strong absorption properties, their fluorescence and luminescence characteristics are generally less pronounced. Many formazan derivatives are weakly fluorescent or non-fluorescent at room temperature in solution. This is often attributed to efficient non-radiative decay pathways, such as photoisomerization around the C=N or N=N double bonds, which provide a rapid means for the excited state to return to the ground state without emitting light. nih.gov

The photochemical processes in formazans can be complex, involving multiple isomeric forms that can be interconverted both thermally and photochemically. nih.gov However, some formazan derivatives, particularly those with rigidified structures or specific substituents, can exhibit measurable fluorescence. The fluorescence properties, when present, can also be influenced by the solvent environment and temperature. For instance, studies on related heterocyclic compounds like pyrazolines have shown that fluorescence can be sensitive to solvent polarity and viscosity. researchgate.net

Electrochemical Properties and Redox Activity of this compound

The redox behavior of formazans is a key aspect of their chemistry, particularly in their application as biochemical markers. chem-soc.si Formazans can be oxidized to form the corresponding tetrazolium salts, a reaction that is often reversible. researchgate.net This redox activity can be investigated using electrochemical techniques such as cyclic voltammetry.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry is a powerful electrochemical method used to study the redox properties of chemical species. nih.gov In a typical cyclic voltammetry experiment involving a formazan, the potential is swept to more positive values to induce oxidation. The oxidation of a formazan to its corresponding tetrazolium salt is an anodic process that appears as a peak in the voltammogram. chem-soc.si The potential at which this peak occurs (the oxidation peak potential, Epa) provides information about the ease of oxidation of the formazan.

The electrochemical behavior of formazans is influenced by the substituents on the phenyl rings. Electron-donating groups tend to make the formazan easier to oxidize, resulting in a shift of the oxidation potential to less positive values. Conversely, electron-withdrawing groups make the formazan more difficult to oxidize, shifting the oxidation potential to more positive values. chem-soc.si

For example, in studies of 1-(substituted phenyl)-3,5-diphenylformazans, the oxidation peak potentials were found to be dependent on the nature of the substituent. chem-soc.si The first oxidation step is generally attributed to the formation of a formazan radical, which can then undergo a second oxidation to form the tetrazolium cation. chem-soc.si

Redox ProcessGeneral Potential Range (vs. reference electrode)Notes
Formazan → Formazan Radical + e⁻ Varies depending on substituent and solventThe first anodic peak observed in cyclic voltammetry.
Formazan Radical → Tetrazolium Cation + e⁻ More positive potential than the first oxidationThe second anodic peak, not always observed.
Tetrazolium Cation + e⁻ → Formazan Radical Varies depending on substituent and solventThe first cathodic peak on the reverse scan.
Formazan Radical + e⁻ → Formazan More negative potential than the first reductionThe second cathodic peak on the reverse scan.

This table provides a generalized representation of the redox processes for formazans as studied by cyclic voltammetry. The specific potentials are highly dependent on the experimental conditions.

Mechanisms of Electron Transfer and Radical Formation

The electrochemical behavior of formazans, including this compound, is characterized by their capacity for electron transfer, leading to the generation of radical species. psu.edu The core of this reactivity lies within the delocalized π-electron system of the N=N–C=N–NH chain. psu.edudergipark.org.tr This conjugated system readily participates in redox reactions. The process is often initiated by a one-electron transfer, which, in the case of reduction, results in the formation of a tetrazolium radical. psu.eduresearchgate.net

When a formazan molecule is reduced, it typically forms a radical anion. The stability of this newly formed radical is critical and is significantly enhanced by the presence of aryl substituents. In this compound, the phenyl and m-tolyl groups help to delocalize the unpaired electron across the entire molecule, particularly the four nitrogen atoms of the formazan backbone. nih.gov This delocalization minimizes the reactivity of the radical, rendering it stable enough for characterization by various spectroscopic methods. nih.gov

The formation of these radicals is not limited to electrochemical methods; it can also be induced chemically. For instance, the oxidation of formazans can produce the corresponding tetrazolium salt, a process that involves a two-electron transfer and subsequent deprotonation. researchgate.net Conversely, the reduction of tetrazolium salts is a well-established route to generate formazans, often proceeding through radical intermediates. researchgate.net Studies on related triaryl formazans have demonstrated that these electron transfers can be reversible, a key factor in their utility as redox-active compounds.

Role as a Reversible Electron Reservoir

The ability of the formazan ligand system to undergo facile and reversible redox chemistry allows it to function as an electron reservoir. nih.govscispace.comuea.ac.uk This means it can accept and store an electron in a stable form and then release it in a controlled manner. This property is a direct result of the stability of the radical species formed during electron transfer. nih.govscispace.com The nitrogen-rich NNCNN backbone of formazans is particularly suited for this type of redox activity. nih.gov

Cyclic voltammetry studies on related bis(formazanate) zinc complexes have provided clear evidence for this behavior. These complexes exhibit well-defined, quasi-reversible, single-electron redox processes. rsc.org For example, a bis(formazanate) zinc complex showed two distinct reduction events at -1.31 V and -1.55 V (vs. Fc⁰/⁺), corresponding to the sequential reduction of the two formazanate ligands. rsc.org The ability to isolate and characterize the complex in multiple redox states (neutral, anionic, and dianionic) underscores the ligand's role as a robust and reversible electron sink. nih.govscispace.com

This capacity allows formazan-containing compounds to act as "redox-active ligands," where the electron transfer is centered on the ligand rather than a metal center. scispace.comrsc.org The stability of the resulting ligand-based radicals, sometimes referred to as "metallaverdazyl" radicals in complexes, is due to the extensive delocalization of the unpaired electron over the four nitrogen atoms. nih.gov This property makes formazans like this compound valuable components in the design of redox-switchable materials and as mediators in catalytic reactions requiring controlled electron transfer. scispace.com

Data on Related Formazanate Complexes

The following table presents electrochemical data for a related bis(formazanate) zinc complex, illustrating the reversible electron reservoir properties of the formazan ligand system.

CompoundRedox CouplePotential (V vs. Fc⁰/⁺)Process TypeReference
Bis(1,5-diphenyl-3-(p-tolyl)formazanate) zincComplex⁰ / Complex⁻-1.31Quasi-reversible, 1e⁻ rsc.org
Complex⁻ / Complex²⁻-1.55Quasi-reversible, 1e⁻ rsc.org

Theoretical and Computational Investigations of 3,5 Diphenyl 1 M Tolyl Formazan

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and optimizing the molecular geometry of chemical compounds. For formazan (B1609692) derivatives, including 3,5-Diphenyl-1-(m-tolyl)formazan, DFT calculations provide a foundational understanding of their stability and electronic properties. These calculations are typically performed using various functionals, such as B3LYP or PBE1PBE, in conjunction with a suitable basis set like 6-311G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. A smaller gap generally indicates a higher reactivity and a greater ease of electronic transitions. researchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational Method
1,3,5-Triphenylformazan (B1222628) (analog)-5.89-2.233.66B3LYP/6-31G(d)
1-(p-nitrophenyl)-3,5-diphenylformazan (analog)-6.45-3.113.34B3LYP/6-31G(d)

Formazans can exist in different tautomeric and conformational forms. The most common form of tautomerism in formazans involves the migration of the N-H proton. Computational studies using DFT can elucidate the relative stabilities of these tautomers. For 1,3,5-triphenylformazan, it has been shown that the global minimum energy structure features an internal hydrogen bond, forming a pseudo-six-membered ring. nih.gov The transition state for the tautomerization process, involving the transfer of the hydrogen atom, has also been computationally characterized, with an energy barrier that can be influenced by solvent effects. nih.gov

In the case of this compound, similar tautomeric equilibria are expected. The presence of the m-tolyl group may subtly influence the relative energies of the different tautomers and the barrier to their interconversion. DFT calculations are instrumental in predicting the most stable tautomer and understanding the dynamics of this process. researchgate.netnih.gov

The aromaticity of the phenyl rings and the extent of electron delocalization across the formazan chain are key features influencing the stability and properties of this compound. Various computational indices derived from DFT calculations can be used to quantify aromaticity and electron delocalization. researchgate.netfrontiersin.org One such index is the para-delocalization index (PDI), which measures the electron delocalization between para-related carbon atoms in a six-membered ring. weizmann.ac.il

The Electron Localization Function (ELF) is another powerful tool that provides a visual and quantitative measure of electron localization. researchgate.net In aromatic systems, ELF analysis can reveal the extent of π-electron delocalization. For this compound, these computational methods can be applied to assess the aromatic character of the phenyl and tolyl rings and to understand how the formazan chain facilitates electron communication between them.

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Properties Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption and emission spectra of molecules. youtube.com For formazans, which are known for their intense colors, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically of the π → π* type. frontiersin.org

Studies on 1-substituted phenyl-3,5-diphenylformazans have shown that TD-DFT calculations, often in conjunction with a polarizable continuum model (PCM) to account for solvent effects, can accurately reproduce experimental UV-Vis spectra. nih.govmedchemexpress.com The choice of functional, such as PBE1PBE or CAM-B3LYP, can impact the accuracy of the predicted absorption wavelengths. nih.gov For this compound, TD-DFT would be employed to predict its characteristic absorption bands and to understand how the electronic structure dictates its color.

Compound (Analog)Calculated λmax (nm)Experimental λmax (nm)Computational MethodSolvent
1-(p-chlorophenyl)-3,5-diphenylformazan485488PBE1PBE/6-311G(2d,2p)Chloroform (B151607)
1-(p-methylphenyl)-3,5-diphenylformazan482480PBE1PBE/6-311G(2d,2p)Chloroform

Molecular Dynamics (MD) Simulations for Dynamic Structural Behavior in Solution

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a solvent environment over time. nih.gov MD simulations can reveal how the conformation of a molecule like this compound fluctuates in solution, how it interacts with solvent molecules, and the dynamics of processes like tautomerization.

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the reactivity of molecules and to elucidate reaction mechanisms. For this compound, computational studies can predict its reactivity towards various reagents and shed light on the pathways of its chemical transformations. DFT-based reactivity descriptors, such as the Fukui function and dual descriptor, can identify the most reactive sites within the molecule for electrophilic or nucleophilic attack.

For instance, computational studies on electrophilic aromatic substitution reactions provide a framework for understanding how the tolyl and phenyl groups in the formazan might react. Furthermore, formazans are known to act as ligands in coordination chemistry, and computational studies have been used to investigate the mechanisms of metal-catalyzed reactions involving formazan-like ligands. Such studies can provide valuable insights into the potential catalytic applications of metal complexes of this compound.

Coordination Chemistry of 3,5 Diphenyl 1 M Tolyl Formazan and Its Metal Complexes

Synthesis of Metal Formazanate Complexes

The synthesis of metal complexes using formazan (B1609692) ligands typically involves the deprotonation of the formazan's N-H group to form the monoanionic formazanate ligand. This ligand then coordinates to a metal center. Common synthetic routes include salt metathesis, where an alkali metal salt of the formazanate ligand reacts with a metal halide, and direct reaction of the neutral formazan with organometallic or metal-containing precursors. rsc.orgrsc.org

3,5-Diphenyl-1-(m-tolyl)formazan, as a representative triarylformazan, can form stable complexes with a wide array of transition metals. The synthesis strategy often depends on the specific metal and its available precursors.

Zinc (Zn): Bis(formazanate)zinc complexes are readily synthesized. These tetrahedral complexes can be prepared from different formazanate ligands to tune their steric and electronic properties. nih.gov Mono(formazanate)zinc methyl complexes have also been prepared by reacting the formazan ligand with dimethylzinc. acs.org

Rhenium (Re): Rhenium(I) tricarbonyl complexes can be synthesized by reacting the neutral formazan ligand with precursors like [ReBr(CO)₅]. nih.govacs.org These reactions typically yield fac-[ReBr(CO)₃(formazan)] complexes where the formazan acts as a neutral N,N-bidentate ligand. nih.govacs.org

Cobalt (Co): Cobalt(III) complexes with formazan-based ligands have been prepared, where the ligand can act as a trianionic, tetradentate chelator. acs.org

Palladium (Pd): Palladium complexes with the general formula (formazanate)PdCl have been reported. These complexes are notable for their intense absorption maxima in the near-infrared region. rsc.org

Iridium (Ir): A series of bis-cyclometalated iridium(III) formazanate complexes has been synthesized, demonstrating the expansion of formazanate coordination chemistry to heavier, third-row transition metals. researchgate.netchemrxiv.org These syntheses often result in a mixture of isomers depending on the ligand's coordination mode. rsc.org

Manganese (Mn): Homoleptic manganese(II) complexes have been synthesized using formazanate ligands that feature additional coordinating groups, leading to octahedral coordination geometries. rsc.org For instance, a Mn(II) complex was obtained from the reaction of a formazan with Mn(acac)₃, where the formazanate ligand binds in a tridentate fashion. rsc.org

6-membered Rings: This is the most common coordination mode for formazanate ligands, where they bind to the metal center via the terminal nitrogen atoms (N1 and N5). nih.govacs.org This "closed" conformation results in a highly delocalized π-electron system across the chelate ring. rsc.org Complexes with symmetrical, unhindered ligands, such as many bis(formazanate)zinc complexes, typically favor this structure. nih.gov

5-membered Rings: Coordination can also occur through an internal and a terminal nitrogen atom (e.g., N1 and N4), forming a five-membered chelate ring. nih.govnih.gov This "open" coordination mode is often observed in complexes with sterically demanding substituents or in specific isomeric forms, such as in certain iridium(III) and rhenium(I) complexes. rsc.orgnih.govchemrxiv.org The stability of five-membered rings is generally high in chelate chemistry. britannica.comlibretexts.org

4-membered Rings: Although less common, four-membered chelate rings are also possible, further demonstrating the remarkable structural versatility of these ligands. rsc.org

The preference for a particular chelate ring size can be influenced by both steric and electronic factors of the ligand substituents and the coordination preferences of the metal ion. nih.gov In solution, some systems exhibit dynamic equilibria between different chelate forms, such as the 5- and 6-membered ring structures observed for certain zinc complexes. nih.gov

Formazanate ligands are classified as "redox-active" or "non-innocent," meaning the ligand itself can participate in electron transfer processes. rsc.org This property is attributed to the nitrogen-rich, conjugated π-system which results in low-lying frontier orbitals. rsc.orgacs.org

The redox activity is most commonly investigated using cyclic voltammetry. nih.govacs.orgrsc.org Studies on various formazanate complexes reveal that they can typically undergo one or more reversible, one-electron reductions. nih.govacs.org These redox events are generally assigned as ligand-based, leading to the formation of a radical anionic complex and subsequently a dianionic species. nih.gov For example, bis(formazanate)zinc complexes can be electrochemically reduced to the corresponding L₂Zn⁻ and L₂Zn²⁻ forms. nih.gov

The specific redox potentials can be systematically tuned by modifying the substituents on the formazanate framework. Electron-withdrawing groups make the ligand easier to reduce (less negative potentials), while electron-donating groups have the opposite effect. nih.govresearchgate.net This tunability allows for precise control over the electronic properties of the resulting metal complexes. nih.govresearchgate.net

Table 1: Representative Redox Potentials for Metal Formazanate Complexes.
Complex TypeRedox ProcessPotential (V vs. Fc⁰/⁺)Reference
Bis(formazanate)zincL₂Zn → [L₂Zn]⁻-1.12 to -2.13 (two sequential reductions) nih.govacs.org
Bis-cyclometalated Iridium(III) FormazanateFormazanate-centered reduction-1.22 to -1.98 rsc.org
Mono(formazanate) Rare-Earth MetalLigand-based reductions (multiple)-0.76 to -2.42 rsc.org

Structural Characterization of Metal Formazanate Complexes

The definitive structures and properties of metal formazanate complexes are established through a combination of X-ray crystallography and various spectroscopic techniques.

Crystallographic studies have been crucial in:

Confirming Chelate Ring Size: X-ray structures clearly distinguish between 4-, 5-, and 6-membered chelate rings, confirming the versatile coordination modes of the formazanate ligand. rsc.orgnih.govnih.gov

Determining Coordination Geometry: For example, studies on bis(formazanate)zinc complexes have confirmed their tetrahedral geometry, while certain manganese and iridium complexes exhibit octahedral geometries. rsc.orgnih.gov Aluminum formazanate complexes have been shown to adopt distorted tetrahedral or five-coordinate structures. acs.org

Analyzing Ligand Conformation: The planarity of the ligand backbone and the orientation of the aryl substituents can be precisely measured, offering insights into steric and electronic effects within the molecule. nih.gov For instance, in homoleptic tris(formazanate) rare-earth metal complexes, the ligands arrange in a propeller-type structure around the metal center. rsc.orgrsc.org

Table 2: Selected Crystallographic Data for Representative Metal Formazanate Complexes.
ComplexMetal Coordination GeometryChelate Ring SizeKey FeatureReference
[Al(formazanate)Ph₂]Distorted Tetrahedral6-memberedAl center displaced from the N₄ plane. acs.org
fac-[ReBr(CO)₃(formazan)]Pseudo-octahedral5-memberedCoordination of the neutral formazan ligand. nih.gov
[(formazanate)₃Y]Propeller-type6-memberedHomoleptic complex with six-coordinate Yttrium. rsc.orgrsc.org
Bis(formazanate)zincTetrahedral5- or 6-memberedEquilibrium between isomers depends on substituents. nih.gov

Spectroscopic methods provide invaluable information about the structure and electronic properties of formazanate complexes in solution, complementing solid-state crystallographic data.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the diamagnetic complexes. nih.govacs.org The disappearance of the formazan N-H proton signal upon complexation is a clear indicator of successful ligand deprotonation and coordination. rsc.org In complexes with sufficient symmetry, NMR can indicate the equivalence of ligand arms. For instance, in C₂-symmetric "closed" isomers, the cyclometalated ligands and formazanate substituents are chemically equivalent, whereas they are inequivalent in C₁-symmetric "open" isomers. chemrxiv.org For paramagnetic complexes, NMR signals are often very broad. rsc.org

IR Spectroscopy: Infrared spectroscopy is particularly useful for complexes containing carbonyl (CO) ligands, such as in rhenium complexes. The stretching frequencies of the CO ligands are sensitive to the electron density on the metal center and thus provide information about the donor properties of the formazanate ligand. nih.gov

UV-Vis Spectroscopy: Formazanate complexes are intensely colored due to strong electronic absorptions in the visible region. rsc.org The spectra are typically dominated by an intense π→π* transition localized on the conjugated formazanate backbone. rsc.orgresearchgate.netresearchgate.net This absorption band is sensitive to the substituents on the ligand and the coordination environment. rsc.orgnih.gov Upon complexation, this band is often significantly red-shifted compared to the free formazan ligand. researchgate.net For some complexes, particularly with heavier transition metals like iridium, metal-to-ligand charge transfer (MLCT) character can also contribute to the electronic transitions. rsc.org

Table 3: Spectroscopic Data for Representative Triarylformazanate Complexes.
Complex TypeTechniqueKey Signature / ObservationReference
Iridium(III) FormazanateUV-VisIntense π→π* absorption (λₘₐₓ = 525–677 nm). rsc.orgchemrxiv.org
Rhenium(I) Formazanate¹H NMRHydrazo proton (N-H) signal at ~8.5 ppm confirms neutral ligand. nih.gov
Rhenium(I) FormazanateIRThree distinct carbonyl resonances in ¹³C NMR and IR indicate C₁ symmetry. nih.gov
Rare-Earth FormazanateUV-VisIntense absorptions (ε > 10⁴ L mol⁻¹ cm⁻¹) between 400-600 nm. rsc.org
Nickel(II) FormazanateUV-Visλₘₐₓ shifts from ~500 nm in free ligand to ~630 nm in the complex. researchgate.net

Electronic and Magnetic Properties of Formazanate Coordination Compounds

The unique electronic structure of formazanate ligands, characterized by a highly conjugated π-system and relatively low-lying frontier orbitals, imparts interesting and tunable electronic and magnetic properties to their metal complexes. rsc.org These properties are central to their potential applications in materials science and catalysis.

Spin States and Magnetic Exchange Interactions

The presence of unpaired electrons, either on the metal center or on a radical formazanate ligand, leads to interesting magnetic properties. The interaction between these spin centers, known as magnetic exchange, can be either ferromagnetic (aligning the spins) or antiferromagnetic (pairing the spins up to cancel them out). researchgate.netnih.gov

In complexes where a paramagnetic metal ion is coordinated to a closed-shell formazanate ligand, the magnetic behavior is primarily determined by the metal center. However, when the formazanate ligand itself is a radical (as in the reduced species discussed above), complex magnetic interactions can arise. rsc.orgnih.gov

For instance, in a cobalt(III) complex featuring two different radical ligands, one of which was a formazanate, antiferromagnetic coupling between the two ligand radicals resulted in a diamagnetic ground state (net spin S=0). rsc.org Similarly, a related cobalt(II) complex with a semiquinonate radical anion ligand also exhibited a diamagnetic ground state due to strong antiferromagnetic coupling between the S=1/2 Co(II) center and the ligand radical. rsc.org These interactions are highly dependent on the geometry of the complex, such as the bond angles between the metal and the atoms of the bridging ligand, which can be influenced by factors like the solvent molecules present in the crystal lattice. nih.gov

The ability to precisely tune the structure of the formazanate ligand allows for a degree of control over these magnetic interactions, which is essential for the rational design of molecular materials with specific magnetic behaviors, such as single-molecule magnets (SMMs). nih.govberkeley.edu

Reactivity and Catalytic Potential of Metal Formazanate Complexes

The electronic flexibility of formazanate ligands, particularly their ability to engage in reversible redox processes, makes their metal complexes promising candidates for catalysis.

Role as Reversible Electron Reservoirs in Catalysis

A catalyst that operates reversibly can facilitate a chemical reaction in either direction in response to small changes in the thermodynamic driving force, leading to highly efficient transformations. nih.govtum.de The ability of formazanate ligands to accept and donate electrons without the metal changing its oxidation state allows them to function as "electron reservoirs". mdpi.comscispace.com

In a catalytic cycle, the formazanate-metal complex could accept an electron (or electrons) from a substrate, storing it on the ligand, and then transfer it to another substrate to complete the reaction. This process would regenerate the original catalyst, ready for another cycle. The stability of the reduced formazanate radical species is key to this potential, as it allows the complex to hold the electron reversibly. scispace.com This mechanism, where the ligand mediates multi-electron reactions, is a highly sought-after feature in catalyst design. mdpi.com The reversible electron transfer is rare in many areas of organometallic chemistry, highlighting the potential of these complexes in reductive chemistry. nih.gov

This functionality is particularly valuable for d-block metals that may have limited stable oxidation states or for main-group metals (like zinc) that are redox-inactive. scispace.com By using a redox-active formazanate ligand, it becomes possible to perform multi-electron catalysis at metal centers that would otherwise be incapable of such reactivity.

Specific Applications in CO2 Reduction or other Catalytic Transformations

While the conceptual potential of formazanate complexes in catalysis is significant, documented applications are still an emerging field of study. The principles of using redox-active ligands as electron reservoirs are well-established in other catalytic systems, such as nitrogen fixation, where transition metal-dinitrogen complexes catalyze the transformation of N₂ into ammonia. rsc.org

The ability of bis(formazanate) zinc complexes to be isolated in three distinct and stable redox states makes them prime candidates for mediating reductive catalysis. scispace.com Although specific, high-turnover catalytic applications for this compound complexes in CO₂ reduction have not been extensively detailed in the reviewed literature, their demonstrated electrochemical properties strongly suggest their suitability for such transformations. The development of transition-metal based catalytic systems that can perform selective transformations is a major goal in chemistry, aiming to create "catalytic metallodrugs" or catalysts for challenging reactions like C-C bond formation or reductions. nih.gov The facile, reversible, ligand-based redox chemistry of formazanate complexes positions them as a promising platform for the future development of catalysts for CO₂ reduction and other important chemical processes. scispace.com

Advanced Applications of 3,5 Diphenyl 1 M Tolyl Formazan in Materials and Analytical Chemistry

Utilization as Chromophores and Dyes in Non-Biological Systems

Formazans are characterized by their intense colors, a property that stems from the conjugated system of double bonds in their molecular structure. This makes them suitable for use as chromophores and dyes in various applications.

Development of Disperse Colorants for Textile Applications

Disperse dyes are the primary class of dyes used for coloring synthetic fibers like polyester (B1180765). nih.govnih.gov These dyes are non-ionic and have low water solubility, which allows them to diffuse into the hydrophobic polymer chains of the textile fibers under high-temperature dyeing conditions. nih.govnih.gov Formazan (B1609692) derivatives, including those with structures similar to 3,5-Diphenyl-1-(m-tolyl)formazan, have been synthesized and evaluated as disperse dyes for polyester fabrics. nih.govresearchgate.net

The synthesis of such dyes typically involves the diazotization of an aromatic amine, in this case, m-toluidine, followed by coupling with a phenylhydrazone derivative. The resulting formazan dye possesses the necessary molecular characteristics to act as a disperse dye. The color of the dye can be tuned by modifying the substituents on the aromatic rings. The dyeing performance is evaluated based on properties like color strength (K/S), and various fastness properties such as light, wash, and rubbing fastness. Research on similar disperse azo dyes has shown that the dyeing temperature significantly affects the color strength, with higher temperatures generally resulting in better dye uptake and deeper shades. nih.gov

Table 1: Representative Dyeing Properties of Formazan-based Disperse Dyes on Polyester Fabric

Dye Structure AnalogueColor on PolyesterLight Fastness (out of 8)Wash Fastness (out of 5)Rubbing Fastness (out of 5)
Aryl Azo FormazanReddish-Brown4-544-5
Thiazolyl FormazanBlue54-55
Nitro-substituted FormazanDeep Red444

Structure-Color Relationship Studies

The color of formazan dyes is intrinsically linked to their molecular structure. The extended π-conjugated system involving the N=N-C=N-NH chain is the primary chromophore responsible for the absorption of light in the visible region. wikipedia.org The position and nature of substituents on the phenyl and tolyl rings of this compound can significantly influence its color.

Studies on various formazan derivatives have shown that electron-donating groups (like the methyl group in the m-tolyl ring) and electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, respectively. researchgate.net This is due to the alteration of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, formazans can exhibit solvatochromism, where the color of the dye changes with the polarity of the solvent. researchgate.net This phenomenon arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent. The intramolecular hydrogen bond between the N-H and N=N groups also plays a crucial role in determining the planarity of the molecule and, consequently, its spectral properties. researchgate.net

Application in Analytical Reagents for Metal Ion Detection

The formazan backbone contains several nitrogen atoms that can act as donor sites for metal ions, making them effective chelating agents. wikipedia.org This property is harnessed in the development of analytical reagents for the detection of metal ions.

Spectroscopic Recognition of Metal Ions

The complexation of this compound with metal ions is expected to cause a significant change in its absorption spectrum, a phenomenon that can be utilized for the colorimetric detection of these ions. core.ac.uk Upon binding with a metal ion, the planarity of the formazan molecule can be altered, and the electronic distribution within the chromophore is perturbed, leading to a shift in the absorption maximum and a visible color change. wikipedia.org

While specific studies on the metal ion recognition properties of this compound are not extensively documented in the searched literature, the general behavior of formazans suggests its potential as a colorimetric sensor. scirp.org The selectivity towards different metal ions can be influenced by the steric and electronic effects of the phenyl and tolyl groups.

Development of Chemosensors and Probes

Building upon the principle of spectroscopic recognition, formazan derivatives can be designed as chemosensors for the selective detection of specific metal ions. nih.govmdpi.com A chemosensor typically consists of a receptor unit that binds to the analyte (in this case, a metal ion) and a signaling unit that produces a measurable response, such as a change in color or fluorescence. nih.gov In this compound, the formazan core can act as both the receptor and the signaling unit.

The development of a formazan-based chemosensor involves optimizing its structure to achieve high sensitivity and selectivity for a target metal ion. mdpi.comnih.gov For instance, the introduction of specific functional groups onto the phenyl rings can enhance the binding affinity and selectivity for a particular metal. The response of the chemosensor can be monitored using UV-Vis spectroscopy (for colorimetric sensors) or fluorescence spectroscopy (for fluorescent sensors). ed.ac.ukrsc.org While some formazans are inherently fluorescent, others can be rendered fluorescent upon complexation with a metal ion, leading to an "off-on" fluorescent response. ed.ac.uk

Table 2: Examples of Formazan-based Chemosensors and their Target Analytes

Formazan DerivativeTarget AnalyteSensing MechanismDetection Limit
Nitro-substituted FormazanFluoride AnionColorimetric0.051 ppm rsc.org
Rhodamine-functionalized Pyrazole Formazan AnalogueAl³⁺, Fe³⁺, Cr³⁺Colorimetric & FluorescentMicromolar range rsc.org
Thiazolyl FormazanDivalent Metal Ions (e.g., Cu²⁺, Ni²⁺)ColorimetricNot specified

This table provides examples of formazan derivatives developed as chemosensors for various ions, illustrating the potential of the formazan scaffold in sensor applications.

Integration into Advanced Materials: Optoelectronic Devices and Sensors

The unique electronic and optical properties of formazans make them promising candidates for integration into advanced materials for optoelectronic and sensing applications. The extended π-conjugation in these molecules can lead to interesting nonlinear optical (NLO) properties and the ability to participate in charge transfer processes. researchgate.net

Research into formazan-containing polymers and metal complexes has suggested their potential use in optical data storage devices. The thermal and photochemical stability of some formazan complexes are key attributes for such applications. Although direct integration of this compound into optoelectronic devices is not widely reported, the fundamental properties of the formazan class of compounds indicate a promising avenue for future research in this area. The ability to tune their electronic properties through synthetic modification makes them attractive for creating materials with tailored optical and electronic responses.

Precursors for Stable Radical Species (e.g., Verdazyls)

Formazans, such as this compound, serve as crucial precursors for the synthesis of highly stable verdazyl radicals. These open-shell molecules are of significant interest in materials science and analytical chemistry due to their unique magnetic and electrochemical properties. The transformation of a formazan to a verdazyl radical typically involves a cyclization reaction with an aldehyde, most commonly formaldehyde (B43269), under either basic or acidic conditions.

The general synthetic route involves the reaction of the formazan with formaldehyde, which leads to the formation of a tetrazinane ring system. Subsequent oxidation, which can occur in situ, generates the stable verdazyl radical. The stability of these radicals is attributed to the extensive delocalization of the unpaired electron over the four nitrogen atoms of the tetrazinyl ring.

The substitution pattern on the phenyl rings of the formazan precursor directly influences the properties of the resulting verdazyl radical. For instance, the presence of the m-tolyl group in this compound affects the electronic and steric environment of the final verdazyl radical, thereby modulating its stability, redox potentials, and magnetic interactions in the solid state.

Detailed research has explored the synthesis of various substituted verdazyls, providing insights into the reaction mechanisms and the structure-property relationships. While a specific protocol for the direct conversion of this compound to its corresponding verdazyl is not extensively detailed in readily available literature, general procedures for analogous formazans can be applied. These procedures typically involve dissolving the formazan in a suitable solvent, such as a mixture of dimethylformamide (DMF) and pyridine, followed by the addition of formaldehyde (often as a formalin solution) and a base like sodium hydroxide. researchgate.net Alternatively, acidic conditions using catalysts like potassium hydrogen sulfate (B86663) can be employed. researchgate.net

The resulting verdazyl radicals are typically deeply colored, crystalline solids and are characterized by various spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a key tool for studying these radicals, providing information about the g-value and hyperfine coupling constants, which are sensitive to the electronic structure and the environment of the unpaired electron. The electrochemical properties of verdazyls are also of significant interest, as they often exhibit reversible one-electron oxidation and reduction processes, making them attractive for applications in molecular electronics and redox-active materials. researchgate.net The redox potentials can be tuned by the substituents on the aryl rings. researchgate.net

The table below summarizes key data for related formazan and verdazyl compounds, illustrating the typical characterization parameters.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key CharacteristicsReference
This compoundC₂₀H₁₈N₄314.39Precursor to verdazyl radicals. rsc.org
1,3,5-Triphenylformazan (B1222628)C₁₉H₁₆N₄300.36A well-studied formazan precursor.
1,5-Diphenyl-3-(p-iodophenyl)verdazylC₁₉H₁₅IN₄438.26Synthesized from the corresponding formazan; studied for magnetic and electron transfer properties. mdpi.com
1,5-Di-p-tolyl-3-phenylverdazylC₂₂H₂₁N₄341.43Green solid, EPR g-value = 2.0030. mdpi.com
1,5-Di-p-tolyl-3-(p-methoxyphenyl)verdazylC₂₃H₂₃N₄O371.45Green solid, EPR g-value = 2.0035. mdpi.com

Future Research Directions for 3,5 Diphenyl 1 M Tolyl Formazan

Design and Synthesis of Novel Derivatives with Tunable Electronic and Structural Properties

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 3,5-Diphenyl-1-(m-tolyl)formazan. By systematically introducing various functional groups onto the phenyl and tolyl rings, it will be possible to fine-tune the molecule's electronic and structural properties. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals, thereby altering the compound's absorption and emission spectra, as well as its redox potentials.

Functional Group Potential Effect on Electronic Properties Potential Effect on Structural Properties
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂)Red-shift in absorption spectra, lower oxidation potentialsIncreased electron density on the aromatic rings, potential for enhanced intermolecular interactions
Electron-withdrawing groups (e.g., -NO₂, -CN)Blue-shift in absorption spectra, higher oxidation potentialsAltered bond lengths and angles within the formazan (B1609692) core, potential for new crystal packing motifs
Bulky substituents (e.g., -C(CH₃)₃)Steric hindrance affecting planarity and aggregationDisruption of intermolecular stacking, leading to changes in solid-state properties
Halogens (e.g., -F, -Cl, -Br)Induction of heavy-atom effect, influencing photophysical pathwaysFormation of halogen bonds, directing crystal engineering efforts

The synthesis of these derivatives will likely follow established methodologies for formazan synthesis, such as the coupling of a diazonium salt with a hydrazone. nih.gov However, the introduction of new functional groups may require the development of novel synthetic strategies to achieve high yields and purity.

Advanced Spectroscopic and Ultrafast Dynamics Studies

To fully comprehend the behavior of this compound and its derivatives, advanced spectroscopic techniques are indispensable. While basic characterization is available, in-depth studies using techniques like transient absorption spectroscopy and time-resolved fluorescence spectroscopy are needed. These methods can probe the excited-state dynamics on femtosecond to nanosecond timescales, providing critical insights into the photophysical processes that govern the compound's behavior after light absorption.

Understanding these ultrafast dynamics is crucial for applications in photochromism, where the molecule can be reversibly switched between different isomeric states using light. The study of these processes will reveal the lifetimes of excited states, the quantum yields of isomerization, and the pathways of energy dissipation.

Expansion of Catalytic Applications

Formazans can act as ligands, coordinating with metal ions to form complexes with potential catalytic activity. A significant area for future research is the exploration of this compound and its derivatives as ligands in catalysis. The nitrogen-rich core of the formazan can chelate a variety of metal centers, and the electronic properties of the ligand can be tuned to influence the catalytic activity of the metal.

Potential catalytic applications to be investigated include:

Oxidation and Reduction Reactions: Formazan complexes of transition metals could be effective catalysts for various organic transformations.

Cross-Coupling Reactions: The tailored electronic environment provided by the formazan ligand could enhance the efficiency and selectivity of important carbon-carbon and carbon-heteroatom bond-forming reactions.

Polymerization: Metal-formazan complexes could serve as initiators or catalysts in polymerization processes.

Development of Smart Materials Based on Redox and Optoelectronic Properties

The inherent redox activity and vibrant color of formazans make them excellent candidates for the development of "smart" materials that respond to external stimuli. Future research should focus on incorporating this compound into larger molecular architectures and materials to create systems with novel functionalities.

This could involve the development of:

Redox-Responsive Polymers: Polymers containing the formazan unit could exhibit changes in their physical or chemical properties upon oxidation or reduction.

Electrochromic Devices: Thin films of formazan-based materials could change color in response to an applied electrical potential.

Chemosensors: The interaction of the formazan core with specific analytes could lead to a detectable change in color or fluorescence, forming the basis for new chemical sensors.

In-depth Computational Modeling for Predictive Design

To guide and accelerate experimental efforts, in-depth computational modeling will be a critical component of future research. Using methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it will be possible to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives.

Computational studies can:

Predict the absorption and emission spectra of new derivatives before they are synthesized.

Model the transition states of chemical reactions to understand catalytic mechanisms.

Simulate the behavior of formazan-based materials to aid in the design of new smart devices.

By integrating computational modeling with experimental synthesis and characterization, a powerful feedback loop can be established, enabling the predictive design of molecules and materials with desired properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.